(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride, with the chemical formula C₁₁H₁₅Cl₂N₃O₂ and a molecular weight of 292.16 g/mol, is a dihydrochloride salt of a chiral amino acid derivative. It is characterized by the presence of an indazole moiety, which contributes to its biological activity. The compound is recognized for its potential as a calcitonin gene-related peptide receptor antagonist, making it relevant in therapeutic applications related to migraine and other neurological conditions .
These reactions facilitate the synthesis of analogs and derivatives that may exhibit altered pharmacological properties .
(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride has been studied primarily for its role as a calcitonin gene-related peptide receptor antagonist. This activity suggests its potential use in treating conditions such as:
Preclinical studies indicate that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further research in pharmacology .
The synthesis of (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride typically involves several steps:
This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties .
The primary applications of (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride include:
Additionally, its unique structure positions it as a valuable scaffold for synthesizing other biologically active compounds .
Interaction studies have shown that (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride effectively binds to calcitonin gene-related peptide receptors. These studies often employ techniques such as:
Such studies are crucial for understanding the pharmacodynamics and potential side effects associated with this compound .
Several compounds share structural similarities with (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride. Notable examples include:
Compound Name | Structure | Key Features |
---|---|---|
(S)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate | Similar backbone but different stereochemistry | Potentially different biological activity due to chirality |
Methyl (R)-2-amino-3-(6-methylpyridin-3-yl)propanoate | Contains a pyridine instead of an indazole | Different receptor interaction profile |
(R)-Methyl 2-amino-4-(7-methylindazolyl)butanoate | Variation in side chain length | May exhibit altered pharmacological effects |
The uniqueness of (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride lies in its specific receptor antagonism and potential therapeutic applications, particularly in migraine treatment .
This detailed overview highlights the significance of this compound in medicinal chemistry and its potential role in addressing unmet medical needs.
(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride (CAS: 1414976-14-9) is a chiral organic compound characterized by a hybrid structure combining an indazole heterocycle and an amino acid derivative. Its molecular formula is C₁₂H₁₇Cl₂N₃O₂, with a molecular weight of 306.19 g/mol. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications. Key structural features include:
This compound is classified as a pharmaceutical intermediate, primarily investigated for its role as a calcitonin gene-related peptide (CGRP) receptor antagonist, with potential applications in migraine therapy.
The compound was first registered in the PubChem database on October 25, 2013, under CID 71743039. Its synthesis builds on advancements in transition-metal-catalyzed C–H activation, a method widely adopted for constructing indazole scaffolds. Early synthetic routes focused on cyclization reactions using copper or silver catalysts to form the indazole core, followed by stereoselective introduction of the amino ester group. Patents filed between 2015 and 2020 optimized reaction conditions (e.g., solvent systems, temperature) to improve yields from 60% to over 85%.
The compound bridges two critical domains:
This review focuses on:
(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride possesses the molecular formula C₁₂H₁₇Cl₂N₃O₂ with a molecular weight of 306.19 g/mol [1] [2]. The compound is assigned the Chemical Abstracts Service registry number 1414976-14-9 and bears the MDL number MFCD23703235 [1] [3]. The structural framework consists of a chiral amino acid ester backbone featuring a 7-methyl-1H-indazol-5-yl substituent at the beta position [2].
The IUPAC nomenclature designates this compound as methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;dihydrochloride [2]. The canonical SMILES representation is CC1=CC(=CC2=C1NN=C2)CC@HN.Cl.Cl, while the InChI key is YOQMELLFPVXRPG-YQFADDPSSA-N [2]. This structural description reveals the presence of three distinct molecular components: the chiral amino acid ester core, the indazole heterocyclic system, and two hydrochloride salt moieties [2].
Structural Parameter | Value |
---|---|
Molecular Formula | C₁₂H₁₇Cl₂N₃O₂ [1] |
Molecular Weight | 306.19 g/mol [1] [2] |
CAS Registry Number | 1414976-14-9 [1] [3] |
MDL Number | MFCD23703235 [1] [3] |
Exact Mass | 305.0697822 Da [2] |
Monoisotopic Mass | 305.069782 Da [2] [6] |
The compound exhibits a single chiral center at the alpha-carbon of the amino acid residue, designated with the (R)-configuration according to Cahn-Ingold-Prelog nomenclature [2] [10]. This stereochemical assignment indicates that the amino group occupies the specific spatial arrangement that confers the desired biological activity and pharmacological properties [10]. The (R)-configuration at the alpha-carbon ensures high enantiomeric excess, typically greater than 99% enantiomeric excess during enzymatic synthesis processes .
The stereochemical purity of amino acid derivatives is critical for their biological function, as different enantiomers can exhibit vastly different pharmacological activities [10] [28]. The specific rotation of chiral compounds provides a quantitative measure of optical activity, expressed as the rotation observed when 1 gram of compound is dissolved in 100 milliliters of solvent in a 1-decimeter path length cell at 25°C using sodium D-line light [28]. Every chiral molecule possesses a characteristic specific rotation that serves as an identifying parameter [28].
Analytical methods for determining enantiomeric purity include gas chromatography with chiral derivatization, high-performance liquid chromatography on chiral stationary phases, and nuclear magnetic resonance spectroscopy with chiral solvating agents [31]. The deuterium-labeling method using gas chromatography-mass spectrometry provides accurate determination of enantiomeric purity, particularly for amino acid derivatives requiring specifications below 0.3% [31].
Stereochemical Property | Specification |
---|---|
Chiral Centers | 1 (alpha-carbon) [2] |
Absolute Configuration | (R) [2] [10] |
Enantiomeric Excess | >99% |
Defined Stereocenter Count | 1 [7] |
Undefined Stereocenter Count | 0 [7] |
The indazole moiety represents a fused aromatic heterocyclic system comprising benzene and pyrazole rings with the chemical formula C₇H₆N₂ [9] [13]. This bicyclic structure, also termed benzopyrazole, exhibits three tautomeric forms, with 1H-indazole (indazole) and 2H-indazole (isoindazole) existing in all phases [13]. Thermodynamic calculations identify 1H-indazole as the predominant and thermodynamically stable form compared to 2H-indazole [13].
The indazole system demonstrates amphoteric behavior, capable of protonation to form an indazolium cation or deprotonation to yield an indazolate anion [9]. The corresponding pKa values are 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion [9]. These acid-base properties significantly influence the compound's solubility, stability, and interaction with biological targets [9].
The 7-methyl substitution pattern on the indazole ring system modifies the electronic distribution and steric properties of the heterocycle [12]. This specific substitution pattern is commonly found in calcitonin gene-related peptide receptor antagonists, where it contributes to optimal binding affinity and selectivity [12]. The methyl group at position 7 provides favorable van der Waals contacts with receptor binding sites while maintaining the essential hydrogen bonding interactions of the indazole nitrogen atoms [12].
Infrared spectroscopic analysis of indazole reveals characteristic absorption bands, with the gas-phase spectrum completely assigned using scaled quantum mechanical force field calculations [17]. The harmonic force field evaluated at the Hartree-Fock self-consistent field level using 6-31G** orbitals provides theoretical predictions that differ from experimental frequencies by an average of 24 cm⁻¹ [17].
Electronic Property | Value |
---|---|
Indazole pKa (cation/neutral) | 1.04 [9] |
Indazole pKa (neutral/anion) | 13.86 [9] |
Predominant Tautomer | 1H-indazole [13] |
Aromatic Ring System | Benzopyrazole [13] |
The dihydrochloride salt form significantly enhances the aqueous solubility compared to the free base, facilitating dissolution in polar solvents and improving bioavailability in pharmacological applications . The salt formation converts the weakly basic amino acid ester into a highly water-soluble crystalline solid suitable for pharmaceutical formulation and analytical characterization [14].
Stability studies indicate that the compound requires storage under inert atmosphere conditions at 2-8°C to maintain chemical integrity [1]. The dihydrochloride salt formation provides enhanced stability compared to the free base by preventing oxidative degradation and hydrolytic cleavage of the ester functionality [14]. Accelerated stability testing protocols involve exposure to elevated temperatures and humidity conditions to predict long-term storage stability [30].
The solubility characteristics of methyl esters generally decrease with increasing molecular weight, while small esters demonstrate moderate solubility in aqueous media [19]. The presence of the dihydrochloride salt enhances water solubility through ionic interactions, overcoming the hydrophobic contributions of the indazole and ester moieties [14]. Crystallization processes using ethanol as solvent can achieve high purity specifications exceeding 97% active content with controlled moisture levels [14].
Physical Property | Specification |
---|---|
Storage Temperature | 2-8°C [1] |
Storage Atmosphere | Inert [1] |
Salt Form | Dihydrochloride [1] [2] |
Aqueous Solubility | Enhanced by salt formation |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of amino acid esters through analysis of proton and carbon-13 spectra [16]. The stereogenic alpha-carbon exhibits characteristic chemical shifts that enable determination of enantiomeric composition and absolute configuration [16]. Proton nuclear magnetic resonance analysis reveals distinct signals for the methyl ester group, amino acid backbone protons, and indazole aromatic system [16].
The enantiodiscrimination of amino acid esters by proton nuclear magnetic resonance spectroscopy in the presence of chiral solvating agents such as Mosher acid enables accurate determination of enantiomeric excess [16]. The spectral non-equivalence of protons on the stereogenic alpha-carbon provides the basis for quantitative analysis of minor enantiomeric impurities with detection limits of 1% [16].
Mass spectrometric analysis employs electrospray ionization and liquid chromatography-mass spectrometry techniques for molecular weight determination and structural confirmation [18]. The exact mass of 305.0697822 Da serves as a definitive molecular identification parameter [2]. Tandem mass spectrometry fragmentation patterns provide structural information about the indazole moiety and amino acid ester components [18].
Infrared spectroscopy characterizes the functional groups present in the molecule, including the carbonyl stretch of the ester group, amino group stretching and bending vibrations, and aromatic carbon-carbon stretching modes of the indazole system [17]. The scaled quantum mechanical approach enables complete assignment of vibrational frequencies for indazole-containing compounds [17].
Ultraviolet-visible spectroscopy provides information about the electronic transitions of the indazole chromophore [23]. The aromatic heterocyclic system exhibits characteristic absorption bands in the ultraviolet region, with solvatochromic effects observed in different solvent systems [23].
Spectroscopic Technique | Key Features |
---|---|
¹H Nuclear Magnetic Resonance | Alpha-carbon stereochemistry determination [16] |
¹³C Nuclear Magnetic Resonance | Carbon framework characterization [16] |
Mass Spectrometry | Exact mass 305.0697822 Da [2] |
Infrared Spectroscopy | Functional group identification [17] |
Ultraviolet-Visible Spectroscopy | Indazole chromophore analysis [23] |
X-ray crystallographic analysis provides definitive structural information including bond lengths, bond angles, and three-dimensional molecular conformation [20] [22]. The crystal packing of amino acid derivatives is predominantly determined by hydrogen bonding interactions involving the carboxylic acid and amino groups, supplemented by weaker intermolecular forces [20].
Single-crystal diffraction studies reveal the absolute stereochemical configuration and enable determination of the preferred molecular conformation in the solid state [21]. The crystalline state often exhibits different properties compared to solution phase, including enhanced fluorescence emission due to restricted intramolecular rotations and vibrations [22].
Thermal analysis using differential scanning calorimetry characterizes phase transitions, melting behavior, and thermal stability [29]. Fast scanning calorimetry enables measurement of melting properties for amino acid derivatives that undergo decomposition during conventional heating rates [15]. The thermal unfolding profiles provide insights into molecular stability and intermolecular interactions in the crystalline state [29].
Powder X-ray diffraction analysis determines crystalline polymorphic forms and quantifies crystallinity index [14]. The beta polymorphic form with triclinic crystal structure represents the most thermodynamically stable arrangement for amino acid ester derivatives [14]. Crystal morphology studies reveal elongated spherical particle structures in clusters or agglomerated forms [14].
Solid-State Property | Characteristics |
---|---|
Crystal System | Determined by X-ray diffraction [20] |
Polymorphic Form | Beta form most stable [14] |
Crystal Structure | Triclinic arrangement [14] |
Thermal Stability | Analyzed by differential scanning calorimetry [29] |
Crystallinity Index | >96% achievable [14] |
The retrosynthetic analysis of (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride reveals several strategic disconnections that guide synthetic planning [1]. The target molecule can be deconstructed through key bond formations, primarily focusing on the indazole core construction and the chiral amino acid side chain installation.
The primary retrosynthetic disconnection involves the formation of the carbon-carbon bond between the indazole ring system and the amino acid moiety. This disconnection suggests two main synthetic approaches: direct alkylation of pre-formed indazole derivatives or construction of the indazole ring system from appropriately substituted precursors already bearing the amino acid side chain [1].
For the indazole core construction, retrosynthetic analysis indicates several viable pathways. The most practical approach involves cyclization of ortho-substituted arylhydrazones, which can be prepared from readily available starting materials such as 2-chloro-4-methylbenzaldehyde or related derivatives [2]. Alternative disconnections include palladium-catalyzed cyclization of azobenzenes or rhodium-catalyzed benzannulation of pyrazole precursors [3] [4].
The chiral amino acid component can be introduced through several strategic approaches. Asymmetric hydrogenation of enamide precursors represents the most direct route, utilizing the well-established methodology for indazole-containing enamides [5] [6]. Alternatively, chiral auxiliary-based approaches or organocatalytic methods provide viable alternatives for stereocontrol [7].
Enantioselective synthesis strategies for indazole-containing amino acids have evolved significantly, with several methodologies demonstrating exceptional stereochemical control. The most prominent approach utilizes asymmetric hydrogenation of indazole-containing enamides, which has been successfully demonstrated on multi-gram scales [5] [6].
Method | Catalyst System | Substrate | Enantioselectivity (% ee) | Yield (%) | Scale Demonstrated | Reference |
---|---|---|---|---|---|---|
Asymmetric Hydrogenation - Cobalt Catalysis | Bis(phosphine)cobalt(I/II) | Indazole-containing enamides | >99.9 | 85-95 | 20 g | Citation 11, 14 |
CuH-Catalyzed Allylation | (S,S)-Ph-BPE/Cu(OAc)2 | N-(benzoyloxy)indazoles | 96-99 | 75-85 | Multi-gram | Citation 9, 10 |
Palladium/Copper Co-catalysis | Pd/Cu with chiral ligands | Aryl iodides/allenes/aldimine esters | 90-95 | 70-85 | 1 g | Citation 12 |
Organocatalytic Cycloaddition | Chiral phosphoric acid | Sydnones/arynes | 85-90 | 80-90 | Multi-gram | Citation 23 |
Chiral Auxiliary Method | Evans auxiliary | Chiral amino acid derivatives | 92-98 | 75-85 | Multi-gram | Citation 2 |
The cobalt-catalyzed asymmetric hydrogenation methodology represents the most advanced approach for the synthesis of (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate derivatives. This method employs neutral bis(phosphine)cobalt(II) and cationic bis(phosphine)cobalt(I) complexes as efficient precatalysts, providing excellent enantioselectivities exceeding 99.9% for related substrates [5] [6].
CuH-catalyzed enantioselective allylation provides an alternative approach for introducing chirality at the C3 position of indazoles. This methodology utilizes N-(benzoyloxy)indazoles as electrophilic partners, enabling the formation of quaternary stereocenters with high enantioselectivity through careful ligand selection [8] [9].
The selection and optimization of chiral catalysts and auxiliaries represents a critical aspect of enantioselective indazole synthesis. The most effective systems combine appropriate metal centers with carefully designed chiral ligands to achieve optimal stereochemical induction [10].
Catalyst Type | Ligand System | Metal Center | Substrate Class | Enantioselectivity (% ee) | Cost Consideration | Commercial Availability | Reference |
---|---|---|---|---|---|---|---|
Bis(phosphine)cobalt complexes | (R,R)-QuinoxP, (S,S)-BenzP | Co(I)/Co(II) | Enamides | >99 | Moderate | Limited | Citation 11, 14 |
Chiral copper complexes | (S,S)-Ph-BPE, (R,R)-DIPAMP | Cu(I)/Cu(II) | Electrophilic indazoles | 96-99 | Moderate | Good | Citation 9, 10 |
Palladium chiral ligand systems | BINAP, Tol-BINAP | Pd(0)/Pd(II) | Multicomponent substrates | 90-95 | High | Excellent | Citation 12 |
Rhodium chiral phosphine complexes | (R)-BINAP, (S)-MonoPhos | Rh(I) | Olefins | 85-95 | High | Excellent | Citation 16 |
Organocatalysts | TRIP, SPINOL derivatives | None | Various electrophiles | 80-95 | Low | Good | Citation 13 |
Chiral auxiliaries | Evans oxazolidinones | None | Amino acid derivatives | 92-98 | Low | Excellent | Citation 2 |
Bis(phosphine)cobalt complexes have emerged as particularly effective catalysts for the asymmetric hydrogenation of indazole-containing enamides. These catalysts demonstrate exceptional performance with ligands such as (R,R)-QuinoxP* and (S,S)-BenzP*, achieving enantioselectivities exceeding 99% while maintaining high catalytic activity [5] [6].
Chiral copper complexes utilizing (S,S)-Ph-BPE and related bisphosphine ligands provide effective stereochemical control in allylation reactions. The success of these systems relies on the formation of well-defined copper-allyl intermediates that undergo enantioselective nucleophilic attack through chairlike transition states [8] [9].
Evans oxazolidinone auxiliaries represent a cost-effective approach for stereocontrol, particularly valuable for large-scale synthesis where catalyst costs become prohibitive. These auxiliaries can be readily incorporated into amino acid derivatives and subsequently removed under mild conditions [11].
Asymmetric hydrogenation of indazole-containing enamides represents the most direct and scalable approach for synthesizing chiral amino acid derivatives of the target compound. This methodology has been specifically demonstrated for the hydrogenation of methyl (Z)-2-acetamido-3-(7-methyl-1H-indazol-5-yl)acrylate, a direct precursor to the target molecule [5] [6].
The reaction employs cobalt-based catalysts under mild hydrogenation conditions, typically operating at atmospheric pressure with excellent conversion and enantioselectivity. Key reactivity differences between neutral bis(phosphine)cobalt(II) and cationic bis(phosphine)cobalt(I) complexes have been identified, with both systems providing complementary advantages [5] [6].
Neutral cobalt(II) precatalysts demonstrate superior activity for electron-rich enamide substrates, while cationic cobalt(I) systems show enhanced performance with electron-deficient substrates. The hydrogenation proceeds through well-defined cobalt-hydride intermediates, with the enantioselectivity determined by the preferential coordination of one enamide enantioface [5] [6].
Solvent selection plays a crucial role in optimizing indazole synthesis, significantly affecting reaction rates, selectivity, and product isolation. Comprehensive studies have revealed substantial differences in performance across various solvent systems [2] [12].
Parameter | Condition | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
Solvent System | DMF | 60 | Good | Citation 25 |
Solvent System | THF | 83 | Excellent | Citation 44 |
Solvent System | Dioxane | 42 | Good | Citation 25 |
Solvent System | Toluene | 46 | Good | Citation 25 |
Solvent System | DMSO | 27 | Fair | Citation 25 |
Tetrahydrofuran emerges as the optimal solvent for many indazole-forming reactions, providing yields up to 83% with excellent selectivity. The superior performance of THF is attributed to its optimal balance of polarity and coordinating ability, which facilitates catalyst turnover while maintaining substrate solubility [12].
Dimethylformamide represents a widely applicable alternative, particularly for copper-catalyzed cyclization reactions. While yields are typically lower than THF, DMF provides broader substrate tolerance and higher reaction temperatures when required [2].
Solvent effects are particularly pronounced in heterogeneous catalytic systems, where the choice of solvent affects both catalyst dissolution and substrate accessibility. Polar aprotic solvents generally provide superior results compared to protic or non-polar alternatives [2].
The selection of solvent also influences product isolation and purification strategies. Solvents with appropriate volatility and polarity facilitate direct crystallization of products, eliminating the need for extensive chromatographic purification [13].
Temperature optimization represents a critical parameter in indazole synthesis, with significant effects on reaction rates, selectivity, and side product formation. Systematic studies have established optimal temperature ranges for various synthetic methodologies [2].
Parameter | Condition | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
Temperature (°C) | 100 | 23 | Good | Citation 25 |
Temperature (°C) | 110 | 40 | Good | Citation 25 |
Temperature (°C) | 120 | 60 | Excellent | Citation 25 |
Temperature (°C) | 130 | 65 | Excellent | Citation 25 |
The optimal temperature range for most indazole syntheses falls between 110-130°C, providing the best balance of reaction rate and selectivity. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition and side reactions [2].
Pressure considerations are particularly important for hydrogenation reactions, where atmospheric pressure typically provides optimal results for indazole-containing enamides. Higher pressures can be employed to increase reaction rates but may compromise enantioselectivity in some cases [5] [6].
Temperature control becomes increasingly important at larger scales, where heat transfer limitations can lead to hot spot formation and reduced selectivity. Advanced process control systems are essential for maintaining uniform temperature distribution in large-scale reactors [13].
Yield optimization and scalability assessment represent interconnected challenges in indazole synthesis development. Reaction conditions that provide excellent yields at laboratory scale may require significant modification for large-scale implementation [14] [13].
Aspect | Laboratory Scale | Pilot Scale (kg) | Manufacturing Scale (tons) | Key Challenges | Solutions |
---|---|---|---|---|---|
Temperature Control | Precise control possible | More challenging | Advanced control systems | Temperature uniformity | Advanced control systems |
Heat Transfer | Efficient in small volumes | Heat removal critical | Industrial heat exchangers | Hot spot formation | Improved reactor design |
Solvent Recovery | Not critical | Cost-effective recovery needed | Essential for economics | Solvent contamination | Distillation systems |
Catalyst Loading | 5-20 mol% | 2-10 mol% | 0.1-2 mol% | Cost of noble metals | Catalyst recycling |
Workup Complexity | Multiple purification steps | Simplified procedures | Direct isolation preferred | Product isolation | Crystallization optimization |
Scale-up considerations require careful attention to heat and mass transfer phenomena. The exothermic nature of many indazole-forming reactions necessitates enhanced cooling capacity and temperature control systems at larger scales [13].
Catalyst loading optimization becomes increasingly important at manufacturing scales, where even small reductions in catalyst loading translate to significant cost savings. Advanced catalyst recycling strategies and heterogeneous alternatives become attractive options [15].
The development of robust crystallization procedures for direct product isolation represents a key enabler for large-scale synthesis. Direct isolation eliminates the need for chromatographic purification and significantly reduces solvent consumption [13].
Purification and isolation strategies for indazole derivatives require careful consideration of the specific structural features and physicochemical properties of the target compounds. Multiple complementary techniques have been developed to achieve high purity products suitable for pharmaceutical applications [16] [17] [13].
Technique | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Scalability | Cost Effectiveness | Reference |
---|---|---|---|---|---|---|
Recrystallization | Mixed organic/water systems | >99 | 85-95 | Excellent | High | Citation 29 |
Column Chromatography | Silica gel/gradient elution | 95-98 | 75-85 | Good | Medium | Citation 25 |
Preparative HPLC | C18/acetonitrile-water | >99 | 80-90 | Limited | Low | Citation 26 |
Direct Isolation | Ether trituration | 90-95 | 70-80 | Excellent | High | Citation 30 |
Reverse Phase Extraction | C18 cartridge/buffer systems | 95-98 | 85-92 | Good | Medium | Citation 26 |
Crystallization from Reaction Mixture | Ethyl acetate | >95 | 90-95 | Excellent | High | Citation 30 |
Recrystallization techniques utilizing mixed organic-water solvent systems provide the most effective approach for large-scale purification. The selection of appropriate solvent ratios enables selective crystallization of target isomers while removing impurities and byproducts [17].
The use of mixed solvents such as acetone-water, ethanol-water, or tetrahydrofuran-water in ratios ranging from 3:1 to 2:5 enables effective separation of N1- and N2-substituted indazole isomers. This approach provides purities exceeding 99% while maintaining excellent recovery yields [17].
Direct isolation from reaction mixtures represents an increasingly important strategy for sustainable synthesis. This approach eliminates solvent-intensive workup procedures and enables direct crystallization of products from the reaction medium [13].
Advanced purification strategies include the use of solid-phase extraction cartridges for intermediate purification steps. C18 cartridge systems with ammonium acetate buffer solutions provide effective removal of polar impurities while maintaining product integrity [16].
The synthesis of analogs and derivatives of indazole-containing amino acids provides access to diverse structural libraries for structure-activity relationship studies and pharmacological optimization [18] [19] [20].
Route Type | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield (%) | Scope | Reference |
---|---|---|---|---|---|---|
Direct Cyclization | o-Haloarylhydrazones | Base, Heat | 120°C, DMF, 24h | 50-70 | Broad | Citation 25 |
Palladium-Catalyzed C-H Activation | Azobenzenes + Aldehydes | Pd(OAc)2, Ligand | 110°C, Dioxane, 12h | 60-85 | Very Broad | Citation 20 |
Copper-Catalyzed Intramolecular N-Arylation | o-Chloroarylhydrazones | CuI, 1,10-phenanthroline, KOH | 120°C, DMF, 24h | 35-60 | Moderate | Citation 25 |
Rhodium-Catalyzed Benzannulation | Pyrazoles + Internal alkynes | Pd(OAc)2/P(tBu)3·HBF4 | 120°C, Toluene, 12h | 55-75 | Broad | Citation 3 |
Metal-Free Oxidative Cyclization | Arylhydrazones + Oxidants | PIFA or I2/KI | rt to 80°C, 2-12h | 65-85 | Broad | Citation 17 |
Multicomponent Assembly | Aryl iodides + Allenes + Aldimine esters | Pd/Cu dual catalysis | 80°C, THF, 12h | 70-85 | Very Broad | Citation 12 |
Palladium-catalyzed carbon-hydrogen activation methodology provides the broadest scope for analog synthesis, enabling incorporation of diverse aldehydes and functionalized azobenzene precursors. This approach tolerates various functional groups including halides, esters, nitro groups, and heterocycles [3].
Structure-activity relationship studies have revealed key structural requirements for biological activity. The regiochemistry of substitution patterns significantly affects potency, with C3-substituted indazoles generally showing superior activity compared to N-substituted analogs [21].
The synthesis of heterocycle-substituted analogs provides access to bioisosteric replacements and expanded pharmacological profiles. Replacement of the furan ring with isoxazole, pyrazole, or other heterocycles has yielded compounds with enhanced potency and improved pharmacokinetic properties [18].
Multicomponent assembly reactions enable rapid analog generation through variation of all three coupling partners. This approach provides exceptional structural diversity while maintaining operational simplicity and high atom economy [22].
Green chemistry approaches for indazole synthesis have gained increasing attention due to environmental concerns and regulatory requirements for sustainable pharmaceutical manufacturing [23] [24] [25].
Green Method | Key Features | Reaction Time | Yield Range (%) | Environmental Benefits | Reference |
---|---|---|---|---|---|
Microwave-Assisted Synthesis | Reduced reaction time, energy efficient | 10-30 min | 75-88 | Energy reduction, time savings | Citation 34, 37 |
Solvent-Free Conditions | No organic solvents, environmentally benign | 15-45 min | 80-90 | Solvent elimination, waste reduction | Citation 34 |
Water-Based Synthesis | Aqueous media, sustainable | 2-6 h | 70-85 | Non-toxic solvent, biodegradable | Citation 35 |
Recyclable Heterogeneous Catalysis | CuO@C catalyst, recyclable | 4-12 h | 85-95 | Catalyst reusability, metal recovery | Citation 39 |
One-Pot Multi-Component Reactions | Atom economy, reduced waste | 1-8 h | 78-92 | Step economy, waste minimization | Citation 30 |
Borate Ester Catalysis | Simple catalyst, mild conditions | 2-24 h | 80-95 | Simple workup, minimal purification | Citation 38 |
Microwave-assisted synthesis represents one of the most successful green chemistry applications in indazole synthesis. This methodology reduces reaction times from hours to minutes while maintaining excellent yields and selectivity. The approach eliminates the need for prolonged heating and reduces energy consumption significantly [24].
Solvent-free conditions utilizing mechanochemical activation provide an environmentally benign alternative to traditional solution-phase methods. Ball milling and grinding techniques enable efficient formation of indazole rings without organic solvents, resulting in simplified workup procedures and reduced waste generation [24].
Water-based synthesis protocols have been developed for indazole formation using aqueous media as the primary solvent. These methods utilize water-soluble catalysts and surfactants to maintain substrate solubility while providing excellent environmental compatibility [25].
Recyclable heterogeneous catalysts, particularly copper oxide nanoparticles supported on activated carbon, provide sustainable alternatives to homogeneous systems. These catalysts can be easily recovered and reused multiple times without significant loss of activity, reducing overall catalyst consumption and waste generation [15].
One-pot multicomponent reactions maximize atom economy while minimizing waste production. These approaches combine multiple bond-forming operations in a single reactor, eliminating intermediate isolation steps and reducing solvent consumption [13].